Pentetic acid can be used to study how metal ions interact with biomolecules like proteins, enzymes, and nucleic acids. By selectively chelating specific metal ions, researchers can investigate their role in various biological processes. For instance, DTPA can be used to remove essential metal cofactors from enzymes, allowing scientists to understand their dependence on these metals for proper function [1].
[1] Source: Frausto da Silva, J. R., & Williams, R. J. P. (2001). The biological chemistry of the elements: The inorganic chemistry of life (Vol. 1). Oxford University Press.()
Pentetic acid can be used to chelate radioisotopes, creating radiopharmaceuticals for diagnostic imaging techniques like PET scans. The chelator helps to ensure the stability and targeting of the radioisotope within the body. For example, DTPA can be conjugated with the radioisotope ⁶⁸Ga to form ⁶⁸Ga-DTPA, which is used for imaging tumors and other diseases [2].
[2] Source: Liu, Z., Chen, K., Rao, J., & Deng, Z. (2013). Radiolabeled drugs and radiopharmaceuticals. Chemical Reviews, 113(10), 6776-6827.()
Pentetic acid finds applications in environmental research for studying metal contamination and bioremediation. It can be used to assess the bioavailability of metals in soil and water, as well as to remove them from contaminated sites. Researchers can also utilize DTPA to understand how metals interact with microorganisms involved in bioremediation processes [3].
[3] Source: Sarkar, D., Chatterjee, A., Goswami, S., Roy, S., & Saha, G. K. (2014). Assessment of metal availability in contaminated soils using a sequential extraction procedure and relationship between extractable metal fractions and phytotoxicity. Environmental Monitoring and Assessment, 186(3), 1821-1833.()
Pentetic acid, also known as diethylenetriaminepentaacetic acid, is a synthetic polyamino carboxylic acid characterized by its ability to form stable complexes with metal ions. Its molecular formula is , and it has a molecular weight of approximately 393.35 g/mol. The structure of pentetic acid features a diethylenetriamine backbone with five carboxymethyl groups, allowing it to act as an octadentate ligand, capable of coordinating to metal ions through multiple sites .
Pentetic acid is primarily recognized for its chelating properties, which enable it to sequester metal ions effectively. It is particularly useful in medical applications for detoxifying heavy metals and radioactive materials from the body, making it an important compound in both pharmacology and environmental chemistry .
The primary mechanism of action involves chelation of metal ions. DTPA's multiple binding sites allow it to surround a metal ion, forming a stable complex. This effectively removes the metal from solution, preventing its participation in unwanted reactions or mitigating its potential toxicity [].
Pentetic acid exhibits significant biological activity as a chelating agent. Its primary roles include:
Pentetic acid can be synthesized through several methods:
Studies on pentetic acid have highlighted its interactions with various metal ions:
Several compounds share structural similarities or functional roles with pentetic acid. Here are some notable examples:
| Compound Name | Structure Similarity | Key Differences |
|---|---|---|
| Ethylenediaminetetraacetic Acid | Similar chelating properties | Less effective than pentetic acid for certain metals |
| Nitrilotriacetic Acid | Contains amine groups | Fewer coordination sites compared to pentetic acid |
| Diethylenetriamine | Backbone similarity | Lacks carboxymethyl groups needed for chelation |
| Triethylenetetramine | Similar backbone | Different coordination chemistry |
Pentetic acid stands out due to its octadentate nature, allowing it to form more stable complexes with a wider range of metal ions compared to many other chelators like ethylenediaminetetraacetic acid. Its unique structure enables enhanced detoxification capabilities, particularly in medical applications related to heavy metal poisoning and radioactive contamination .
Pentetic acid, chemically designated as diethylenetriaminepentaacetic acid, represents a significant member of the aminopolycarboxylic acid family. The compound exhibits remarkable structural complexity and distinctive physicochemical characteristics that underpin its diverse applications in coordination chemistry and analytical science [1] [2] [3].
Pentetic acid possesses the molecular formula C₁₄H₂₃N₃O₁₀ with a molecular weight of 393.35 g/mol [1] [2] [3]. The structural framework consists of a diethylenetriamine backbone adorned with five carboxymethyl groups positioned strategically to create a highly versatile chelating architecture [1]. This molecular arrangement can be conceptualized as an expanded version of ethylenediaminetetraacetic acid, incorporating an additional ethylene diamine unit and carboxymethyl functionality [1].
The three-dimensional molecular architecture of pentetic acid exhibits remarkable conformational flexibility, with the diethylenetriamine backbone providing multiple coordination sites through its three nitrogen atoms [4]. Each nitrogen center serves as a potential coordination point, while the five carboxylate groups contribute additional binding sites, rendering the molecule potentially octadentate in its metal-binding capacity [4]. X-ray crystallographic studies of metal complexes have revealed that the ligand atoms surround central metal ions in a slightly distorted Archimedean antiprismatic configuration, demonstrating the sophisticated three-dimensional arrangement of donor atoms [4].
Stereochemical investigations have revealed that pentetic acid derivatives can exhibit optical activity and stereoisomerism. Research on stereochemically distinct derivatives has demonstrated differential clearance mechanisms and biological behavior, indicating that the spatial arrangement of functional groups significantly influences molecular recognition and biological activity [5]. The conformational analysis of pentetic acid in solution suggests multiple possible conformations, with the predominant structure stabilized by intramolecular interactions and hydrogen bonding patterns [6].
The molecular structure exhibits extensive rotational freedom around the ethylene bridges connecting the nitrogen atoms, allowing the molecule to adopt various conformations suitable for accommodating different metal ion geometries. This structural adaptability contributes to the compound's exceptional chelating properties and its ability to form stable complexes with a wide range of metal ions [1] [4].
Pentetic acid demonstrates complex acid-base behavior characterized by five distinct dissociation constants, reflecting the presence of five carboxylic acid groups with varying acidities [7] [8] [9]. The experimental determination of these dissociation constants reveals the following values: pKa₁ = 10.58, pKa₂ = 8.60, pKa₃ = 4.33, pKa₄ = 2.55, and pKa₅ = 1.79 (at 25°C) [7] [8].
The protonation sequence proceeds systematically from the fully protonated form H₅DTPA to the completely deprotonated species DTPA⁵⁻. At physiological pH values, pentetic acid exists predominantly as partially deprotonated species, with the distribution of these forms being highly pH-dependent [10] [9]. The species distribution calculations demonstrate that in the pH range 6.5-11, multiple protonation states coexist, including H₃DTPA³⁻, H₂DTPA⁴⁻, HDTPA⁵⁻, and DTPA⁶⁻ [10].
The acid-base equilibria of pentetic acid exhibit significant influence on its coordination chemistry and solubility characteristics. At low pH values, the highly protonated forms predominate, resulting in reduced metal-binding capacity due to protonation of carboxylate groups. Conversely, at higher pH values, the fully deprotonated species becomes more prevalent, maximizing the compound's chelating potential [9].
Potentiometric titration studies have confirmed the accuracy of these dissociation constants and revealed the presence of complex equilibria involving both protonation and metal coordination reactions. The conditional stability constants for metal complexes vary significantly with pH, reflecting the changing availability of deprotonated carboxylate groups for coordination [9].
Pentetic acid exhibits distinctive solubility behavior that reflects its highly polar, ionizable nature. In aqueous systems, the compound demonstrates limited solubility in pure water, with a reported solubility of 5 g/L at 20°C [7] [11] [8]. However, solubility increases dramatically in alkaline solutions due to deprotonation of carboxylic acid groups, which enhances the ionic character and hydrophilic properties of the molecule [11] [8].
The pH-dependent solubility behavior correlates directly with the acid-base equilibria discussed previously. At low pH values where protonated forms predominate, solubility remains limited due to the neutral or weakly charged nature of the species. As pH increases and deprotonation occurs, the resulting anionic forms exhibit enhanced water solubility through improved electrostatic interactions with water molecules [8].
In organic solvents, pentetic acid demonstrates extremely poor solubility characteristics. The compound is essentially insoluble in nonpolar organic solvents such as ethanol, ether, and other common organic media [11] [8]. This behavior reflects the highly polar nature of the molecule and its preference for hydrogen bonding interactions available in aqueous environments.
The temperature dependence of aqueous solubility follows typical patterns for ionic compounds, with increased solubility observed at elevated temperatures. Hot water dissolution provides significantly enhanced solubility compared to room temperature conditions, facilitating preparation of concentrated solutions for analytical and synthetic applications [11] [8].
The solubility characteristics have important implications for practical applications, particularly in analytical chemistry where precise control of solution conditions is essential. The pH-dependent solubility behavior necessitates careful attention to solution pH when preparing pentetic acid solutions for metal complexation studies or analytical procedures [12].
Pentetic acid exhibits moderate thermal stability with well-defined decomposition characteristics that have been extensively studied through thermogravimetric analysis and differential scanning calorimetry. The thermal decomposition profile reveals multiple distinct stages corresponding to different molecular processes [13] [14] [15] [16].
The initial thermal events occur in the temperature range of 50-100°C, corresponding primarily to the evaporation of surface-adsorbed water molecules and any residual solvent present in the crystalline material [13]. This dehydration process represents a physical rather than chemical transformation and is generally reversible under appropriate conditions.
The onset of chemical decomposition begins at approximately 206°C, with the melting point occurring simultaneously with decomposition at 219-220°C [7] [15] [8]. This concurrent melting and decomposition behavior indicates that the compound undergoes chemical transformation at temperatures near its melting point, preventing observation of a distinct liquid phase.
More extensive thermal decomposition occurs in the temperature range of 160-270°C, involving the breakdown of organic components within the pentetic acid structure [13]. This process likely involves decarboxylation reactions, leading to the loss of carbon dioxide and the formation of lower molecular weight nitrogen-containing fragments.
Higher temperature decomposition processes continue in the range of 280-500°C, characterized by condensation reactions and the formation of more complex decomposition products [13]. These reactions may involve cyclization processes and the formation of heterocyclic structures derived from the diethylenetriamine backbone.
The decomposition products include various nitrogen oxides (NOₓ), carbon monoxide, carbon dioxide, and ammonia, reflecting the complete breakdown of the organic structure [16]. The auto-ignition temperature has been determined to be 387-397°C at standard atmospheric pressure, indicating the temperature at which spontaneous combustion may occur in the presence of oxygen [15] [16].
Understanding the thermal decomposition pathways provides crucial information for safe handling, storage, and processing of pentetic acid. The relatively low decomposition temperature necessitates careful temperature control during analytical procedures and synthetic applications to prevent unwanted thermal degradation [14] [15] [16].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₂₃N₃O₁₀ | [1] [2] [3] |
| Molecular Weight (g/mol) | 393.35 | [1] [2] [3] |
| CAS Registry Number | 67-43-6 | [1] [2] [3] |
| Melting Point (°C) | 219-220 (literature) | [7] [8] |
| Decomposition Temperature (°C) | >206, 235 (455°F) | [14] [15] [16] |
| Water Solubility at 20°C (g/L) | 5 | [7] [11] [8] |
| pH (saturated solution at 20°C) | 2-3 | [7] [8] |
| Density (g/cm³) | 1.56 | [7] [16] |
| Bulk Density (kg/m³) | 580-625 | [7] [15] |
| Flash Point (°C) | 200 | [7] [16] |
| Appearance | White crystalline powder | [1] [7] [11] |
| Color | White to almost white | [7] |
| Log P (octanol/water) | -4.91 (estimated) | [7] [16] |
| Refractive Index (estimate) | 1.57 (estimated) | [7] |
| Storage Conditions | Room temperature, dry conditions | [7] [11] |
| Dissociation Step | Value | Protonation State |
|---|---|---|
| pKa₁ | 10.58 (25°C) | H₅DTPA → H₄DTPA⁻ + H⁺ |
| pKa₂ | 8.60 (25°C) | H₄DTPA⁻ → H₃DTPA²⁻ + H⁺ |
| pKa₃ | 4.33 (25°C) | H₃DTPA²⁻ → H₂DTPA³⁻ + H⁺ |
| pKa₄ | 2.55 (25°C) | H₂DTPA³⁻ → HDTPA⁴⁻ + H⁺ |
| pKa₅ | 1.79 (20°C) | HDTPA⁴⁻ → DTPA⁵⁻ + H⁺ |
| Temperature Range (°C) | Process/Property | Reference |
|---|---|---|
| 50-100 | Evaporation of surface water molecules | [13] |
| 160-270 | Thermal decomposition of organic components | [13] |
| 206 | Decomposition onset | [15] |
| 219-220 | Melting point with decomposition | [7] [8] |
| 235 | Decomposition temperature | [14] |
| 280-500 | Condensation reactions | [13] |
| 387-397 | Auto-ignition temperature | [15] [16] |
The synthesis of pentetic acid (diethylenetriaminepentaacetic acid) primarily relies on diethylenetriamine as the fundamental starting material, with several established synthetic pathways demonstrating varying degrees of efficiency and product quality [1] [2] [3]. The conventional chloroacetic acid method represents the most widely adopted industrial approach, utilizing diethylenetriamine in combination with chloroacetic acid under controlled alkaline conditions [1] [4].
The standard chloroacetic acid methodology involves the nucleophilic substitution reaction between diethylenetriamine and chloroacetic acid derivatives in the presence of sodium hydroxide [2] [4]. This process typically operates within a temperature range of negative twenty to sixty degrees Celsius, with reaction times spanning two to five hours, achieving purity levels of approximately ninety-nine point six percent and yields between ninety to ninety-five percent [1] [3]. The reaction mechanism proceeds through sequential alkylation of the three nitrogen centers in diethylenetriamine, with each nitrogen atom capable of binding two carboxymethyl groups derived from chloroacetic acid [4].
An alternative synthetic route employs the sodium cyanide method, utilizing diethylenetriamine with sodium cyanide and formaldehyde as reactants [3] [4]. Although this approach can achieve purity levels of ninety-eight to ninety-nine percent with yields of eighty-five to ninety percent, it presents significant safety concerns due to the highly toxic nature of sodium cyanide and the generation of hydrocyanic acid-containing wastewater [5]. The method requires extensive safety protocols and specialized waste treatment procedures, limiting its practical industrial application [5].
Recent developments have introduced modified chloroacetic acid methods that utilize sodium chloroacetate in combination with reducing agents such as sodium borohydride [2] [6]. These optimized procedures operate at temperatures ranging from negative one to fifty degrees Celsius with extended reaction times of three to eighty hours, achieving enhanced purity levels of ninety-nine point five to ninety-nine point eight percent and yields of eighty-eight to ninety-four percent [2] [6]. The incorporation of antioxidants and controlled reaction environments has further improved product quality and process reliability [5].
The optimization of alkaline condensation reactions represents a critical aspect of pentetic acid synthesis, with multiple reaction parameters requiring precise control to achieve optimal product quality and yield [6] [7]. The pH control emerges as the most fundamental parameter, with optimal values maintained between eleven point five and thirteen throughout the reaction process [6] [8]. This alkaline environment ensures proper deprotonation of carboxylic acid groups and facilitates the nucleophilic substitution reactions necessary for pentetic acid formation [6].
Temperature control significantly influences both reaction rate and product stability, with optimal conditions typically maintained at fifty to sixty degrees Celsius [6] [7]. Lower temperatures, particularly those below seventeen degrees Celsius, have been demonstrated to minimize the formation of related impurities and enhance overall product purity to levels exceeding ninety-nine point nine percent [5]. The temperature control system must maintain precision within two degrees Celsius to ensure consistent reaction outcomes and prevent thermal decomposition of intermediate products [6].
The molar ratio of reactants represents the parameter with the greatest influence on chelation performance, with optimal ratios established as chloroacetic acid to sodium carbonate to sodium hydroxide to diethylenetriamine of five point zero zero to two point five zero to five point two five to one point zero zero [6] [7]. This specific stoichiometry ensures complete conversion of diethylenetriamine while minimizing the formation of incompletely substituted products [6]. Deviation from these ratios results in decreased chelation values and reduced product quality [6].
Reaction time optimization requires careful monitoring of conversion progress, with optimal durations typically spanning six hours under controlled conditions [6] [7]. The reaction endpoint is determined by achieving main peak areas exceeding ninety percent as measured by high-performance liquid chromatography analysis [2] [5]. Extended reaction times beyond optimal durations do not significantly improve conversion but may lead to degradation reactions and impurity formation [6].
The base addition rate critically influences reaction selectivity and thermal management, with slow, controlled dripping of sodium hydroxide solution preventing localized heating and thermal decomposition [1] [6]. Automated dropwise addition systems ensure consistent addition rates and maintain reaction temperature within acceptable limits [6]. Rapid base addition can lead to uncontrolled exothermic reactions and the formation of undesired byproducts [1].
Industrial-scale production of pentetic acid encompasses multiple operational scales, each characterized by distinct equipment requirements, quality control systems, and purification methodologies [9] [10]. Laboratory-scale operations typically utilize batch sizes ranging from zero point one to one kilogram, employing glass reactors with heating mantles and manual quality control procedures [11]. These small-scale processes serve primarily for research and development purposes, achieving purity levels exceeding ninety-eight percent through simple recrystallization techniques [11].
Pilot-scale production systems accommodate batch sizes of ten to one hundred kilograms, utilizing stainless steel reactors with jacketed heating and cooling systems [10]. These intermediate-scale operations incorporate automated sampling systems and high-performance liquid chromatography analysis for quality control, achieving purity levels exceeding ninety-nine percent through multi-stage crystallization processes [10]. The pilot scale serves as a crucial bridge between laboratory development and full-scale industrial production [10].
Industrial-scale manufacturing employs large stirred tank reactors capable of processing one to ten tonnes per batch, with fully automated control systems monitoring temperature, pH, and reaction progress [9] [10]. These systems incorporate continuous monitoring capabilities and in-line analytical instruments to ensure consistent product quality [10]. The purification process utilizes continuous crystallization systems combined with nanofiltration techniques to achieve purity levels exceeding ninety-nine point five percent [12].
Commercial-scale production facilities operate multiple reactor trains with complete automation and real-time process analytics [9] [13]. These large-scale operations process batch sizes exceeding ten tonnes and implement statistical process control methodologies to maintain pharmaceutical-grade purity levels exceeding ninety-nine point nine percent [5] [13]. The integrated purification systems combine multiple unit operations including crystallization, filtration, and chromatographic separation to ensure consistent product quality [14].
The global pentetic acid market demonstrates significant growth potential, with market valuations projected to increase from approximately one hundred seventy-eight million United States dollars in two thousand twenty-four to two hundred fifty-three point nine million United States dollars by two thousand thirty [9] [15]. This growth trajectory reflects increasing demand across pharmaceutical, industrial, and environmental applications [15] [16].
The purification of pentetic acid requires sophisticated techniques to achieve pharmaceutical-grade quality standards, with multiple unit operations employed in sequence to remove impurities and enhance product purity [5] [17]. Primary crystallization represents the initial purification step, conducted at pH values between one point two and two point five at temperatures of five plus or minus five degrees Celsius over seventy-two-hour crystallization periods [5]. This process achieves initial purification from crude reaction mixtures with recovery yields of eighty-five to ninety-five percent [5].
Recrystallization from water serves as a secondary purification technique, involving dissolution at ninety plus or minus five degrees Celsius followed by controlled cooling to twenty-five plus or minus five degrees Celsius [5]. This process effectively removes residual impurities and achieves recovery yields of ninety to ninety-seven percent while significantly improving product purity [5]. Multiple recrystallization cycles may be employed to achieve pharmaceutical-grade specifications [5].
Nanofiltration technology provides advanced purification capabilities, operating at three megapascals pressure with molecular cut-off membranes of two hundred daltons [12]. This technique achieves desalination and concentration functions with recovery yields of ninety-five to ninety-eight percent [12]. The nanofiltration process removes low molecular weight impurities while retaining the desired pentetic acid product [12].
Anion exchange chromatography represents a sophisticated purification method particularly effective for removing structural analogs and related impurities [17]. This technique employs mobile phase gradients with ultraviolet detection systems, achieving recovery yields of eighty to ninety percent while providing excellent resolution of closely related compounds [17]. The method proves particularly valuable for preparing clinical-grade materials [17].
High-performance liquid chromatography purification serves as the final polishing step for achieving purities exceeding ninety-nine point nine percent [5] [18]. Preparative-scale high-performance liquid chromatography systems provide high resolution separation capabilities with recovery yields of seventy to eighty-five percent [19]. This technique proves essential for removing trace impurities that cannot be eliminated through conventional crystallization methods [5].
Quality control measures encompass comprehensive analytical testing to ensure product specifications compliance [11] [20]. Chelation value measurements determine the functional capacity of the product, with specifications requiring values of two hundred fifty-five plus or minus five milligrams calcium carbonate per gram [11]. High-performance liquid chromatography purity analysis ensures related substances content remains below zero point one percent [5] [18].
Water content determination employs Karl Fischer titration or thermogravimetric analysis to maintain specifications below zero point three percent [11]. Chloride content analysis utilizes ion chromatography or potentiometric titration to ensure levels remain below zero point zero two percent [11]. Heavy metals analysis employs inductively coupled plasma mass spectrometry to maintain concentrations below zero point zero zero one percent [11].
Irritant;Health Hazard